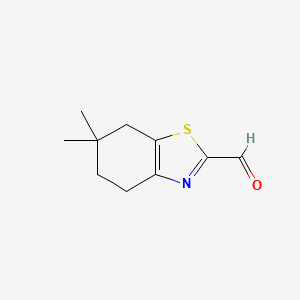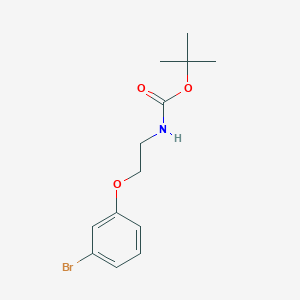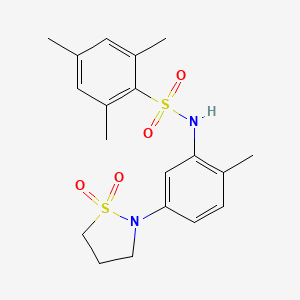![molecular formula C25H28N4O2 B2798282 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1286721-52-5](/img/structure/B2798282.png)
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields including chemistry, biology, and medicine. This compound features a unique structure comprising pyrimidine and pyrido rings, making it a subject of interest for researchers aiming to explore its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from simple organic molecules. The initial steps often involve the formation of the pyrimidine ring, followed by the construction of the pyrido ring and the acetamide functional group.
Step 1: Formation of the pyrimidine ring through cyclization of appropriate precursors under acidic or basic conditions.
Step 2: Introduction of the phenyl and ethyl groups via alkylation or acylation reactions.
Step 3: Construction of the tetrahydropyrido ring through nucleophilic substitution or addition reactions.
Step 4: Final acetamide formation through the reaction with 3-ethylphenylamine under mild conditions.
Industrial Production Methods: Industrially, this compound can be synthesized using automated multi-step organic synthesis processes. The key to successful industrial production lies in optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of corresponding oxides and hydroxides.
Reduction: Reduction can target the oxo group within the pyrimidine ring, potentially yielding hydroxyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and ethyl groups, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Halogens (e.g., chlorine or bromine) or organometallic reagents under controlled temperatures.
Major Products
Oxidation Products: Phenolic derivatives, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated compounds, organometallic complexes.
科学研究应用
Chemistry
Study of reaction mechanisms and pathways involving complex organic structures.
Synthesis of novel compounds by modifying the parent structure.
Biology
Investigation of its potential as a biochemical probe for studying enzyme-substrate interactions.
Medicine
Exploration of its pharmacological properties as a potential therapeutic agent for various diseases.
Assessment of its toxicity and metabolic pathways.
Industry
Development of advanced materials or chemicals based on its unique structural properties.
作用机制
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. It can bind to active sites or allosteric sites, modifying the function of the target molecules. Key pathways involved include inhibition or activation of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling cascades.
相似化合物的比较
Compared to other compounds with similar core structures (e.g., pyrimidine or pyrido derivatives), 2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: Compounds with modifications in the phenyl or ethyl groups.
Acetamide Derivatives: Compounds with variations in the acetamide side chain.
Pyrimidine Analogs: Compounds with different ring substituents or functional groups.
属性
IUPAC Name |
2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-3-18-9-8-12-20(15-18)26-23(30)17-29-24(19-10-6-5-7-11-19)27-22-13-14-28(4-2)16-21(22)25(29)31/h5-12,15H,3-4,13-14,16-17H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISMGEUZMJYXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
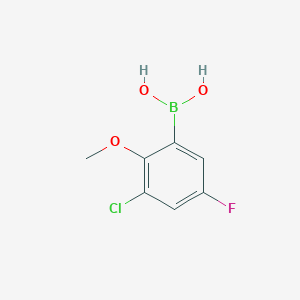
![7-fluoro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2798201.png)
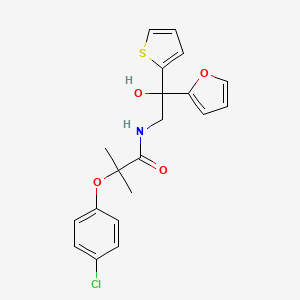
![3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2798205.png)
![N6-cyclopentyl-N1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2798206.png)
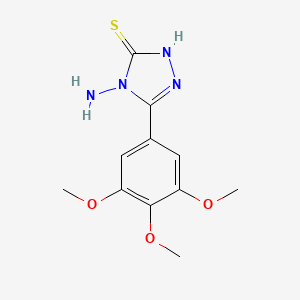
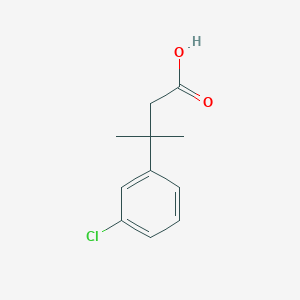
![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2798210.png)
![1'-(2-phenoxyacetyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2798212.png)
![2,4-dichloro-5-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2798214.png)
